Methyl beta-xylobioside

Description

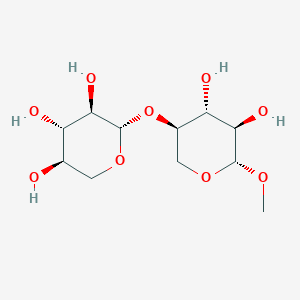

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWYUVVELVCEW-JWJFVCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990222 | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69973-32-6 | |

| Record name | Methyl beta-xylobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of Methyl Beta Xylobioside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of oligosaccharides like methyl β-xylobioside. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to determine the complete covalent structure and gain insights into the molecule's preferred conformation in solution.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Resonances

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and scalar coupling constants (J-couplings), which give information about the dihedral angles between adjacent protons. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

For methyl β-xylobioside, which consists of two xylopyranose rings (a reducing unit attached to the methyl aglycon, and a non-reducing unit) linked by a β-(1→4) glycosidic bond, the spectra show distinct signals for each proton and carbon. The anomeric protons (H-1 and H-1') are particularly diagnostic, typically resonating in a downfield region (around 4.2-4.4 ppm) compared to the other ring protons. Their coupling constants (³J(H1,H2)) are crucial for confirming the β-anomeric configuration, with large values (typically ~8 Hz) indicating a trans-diaxial relationship between H-1 and H-2.

The complete assignment of these resonances is achieved through the coordinated application of 2D NMR techniques. However, the initial 1D data provides the essential chemical shift information. The proton and carbon chemical shifts for methyl β-xylobioside in D₂O are well-established. researchgate.net

¹H NMR Chemical Shifts for Methyl β-Xylobioside in D₂O researchgate.net Data referenced to OCH₃ at 3.44 ppm.

| Proton | Chemical Shift (ppm) |

| Reducing Unit | |

| H-1 | 4.35 |

| H-2 | 3.23 |

| H-3 | 3.49 |

| H-4 | 3.67 |

| H-5a | 3.29 |

| H-5e | 3.93 |

| Non-reducing Unit | |

| H-1' | 4.41 |

| H-2' | 3.16 |

| H-3' | 3.41 |

| H-4' | 3.59 |

| H-5'a | 3.19 |

| H-5'e | 3.86 |

| Methyl Group | |

| OCH₃ | 3.44 |

¹³C NMR Chemical Shifts for Methyl β-Xylobioside in D₂O researchgate.net Data referenced to OCH₃ at 58.4 ppm.

| Carbon | Chemical Shift (ppm) |

| Reducing Unit | |

| C-1 | 104.9 |

| C-2 | 74.4 |

| C-3 | 77.0 |

| C-4 | 78.1 |

| C-5 | 66.5 |

| Non-reducing Unit | |

| C-1' | 105.3 |

| C-2' | 75.1 |

| C-3' | 77.3 |

| C-4' | 71.0 |

| C-5' | 66.8 |

| Methyl Group | |

| OCH₃ | 58.4 |

Two-Dimensional NMR Techniques for Inter-Residue Connectivity and Stereochemistry

While 1D NMR provides the chemical shifts, 2D NMR experiments are necessary to piece together the molecular structure by establishing correlations between nuclei.

The Homonuclear Chemical-Shift Correlation (COSY) experiment is fundamental for identifying scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). In the COSY spectrum of methyl β-xylobioside, cross-peaks reveal the connectivity of protons within each xylopyranose ring.

The analysis begins from an unambiguously assigned proton, such as the anomeric proton H-1. A cross-peak between H-1 and H-2 establishes their direct connection. From H-2, a further cross-peak identifies H-3, and this process is continued in a "walk" around the ring (H-1 → H-2 → H-3 → H-4 → H-5a/H-5e) to assign all the protons within that residue. researchgate.net This process is performed for both the reducing and non-reducing rings, allowing for the complete assignment of all ring protons. researchgate.net

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps protons to their directly attached carbons. Each cross-peak in the HSQC spectrum correlates a specific proton signal with a specific carbon signal, providing a direct ¹H-¹³C one-bond correlation.

After assigning the proton resonances using COSY, the HSQC spectrum allows for the straightforward and definitive assignment of the corresponding carbon atoms. For instance, the proton resonance at 4.35 ppm (H-1) will show a correlation to the carbon resonance at 104.9 ppm, unequivocally assigning this carbon as C-1. researchgate.net This method is applied to all H-C pairs, leading to the complete assignment of the ¹³C spectrum. researchgate.net

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). This technique is crucial for connecting the individual monosaccharide units and identifying the glycosidic linkage.

For methyl β-xylobioside, the key correlation is across the glycosidic bond. An HMBC spectrum would show a cross-peak between the anomeric proton of the non-reducing ring (H-1') and the carbon at the linkage position on the reducing ring (C-4). This ³J(H1',C4) correlation provides definitive proof of the 1→4 linkage. A complementary correlation between H-4 of the reducing ring and C-1' of the non-reducing ring could also be observed. Furthermore, the correlation between the methyl protons (-OCH₃) and the anomeric carbon of the reducing unit (C-1) confirms the position of the methyl aglycon.

While the aforementioned techniques establish the covalent structure, Rotating Frame Overhauser Effect Spectroscopy (ROESY), a type of Nuclear Overhauser Effect (nOe) experiment, provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is essential for determining the three-dimensional structure and conformation of the molecule in solution, particularly the orientation around the glycosidic linkage.

In the context of methyl β-xylobioside, ROESY cross-peaks between protons on different rings are used to define the glycosidic torsion angles (Φ and Ψ). For example, a spatial proximity between the anomeric proton of the non-reducing unit (H-1') and a proton on the reducing unit (e.g., H-4) would be observed as a ROESY cross-peak. The intensity of these cross-peaks is inversely proportional to the distance between the protons. Experimental nOe data for methyl β-xylobioside has been used in conjunction with theoretical calculations to investigate its conformational flexibility in different solvents. These studies analyze inter-proton distances to understand the molecule's behavior and preferred shape in solution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive method used to confirm the molecular weight and elucidate the structure of oligosaccharides like methyl beta-xylobioside. In this technique, the molecule is first ionized, typically by forming a sodium adduct ([M+Na]⁺), and its mass-to-charge ratio (m/z) is measured. For this compound (C₁₁H₂₀O₉, Molar Mass: 296.27 g/mol ), the expected [M+Na]⁺ ion would be observed at an m/z of approximately 319.26.

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID), which breaks it into smaller fragment ions. nih.gov The resulting fragmentation pattern provides detailed structural information. The fragmentation of glycosidic bonds is a primary pathway, leading to the formation of B and Y-type ions, which reveal the sequence of the sugar units. Cross-ring cleavages (A and X-type ions) can also occur, providing information about the linkage positions between the monosaccharide residues. nih.gov The analysis of these fragmentation patterns allows for unambiguous confirmation of the xylobiose structure and the position of the methyl group. nih.govmdpi.com

Table 1: Predicted ESI-MS/MS Fragmentation Ions for this compound ([M+Na]⁺)

| Precursor Ion (m/z) | Fragment Ion Type | Predicted Fragment Ion (m/z) | Description |

|---|---|---|---|

| 319.26 | Y₁ | 193.06 | Sodium adduct of methyl xyloside |

| 319.26 | B₁ | 155.05 | Sodium adduct of anhydro-xylose |

| 319.26 | Y₀ | 177.05 | Sodium adduct of xylopyranose |

| 319.26 | C₁ | 173.06 | Sodium adduct of xylose fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of partially methylated alditol acetates (PMAAs) is the definitive method for determining the glycosidic linkages in oligosaccharides. uga.edunih.gov The procedure involves a series of chemical reactions to derivatize the carbohydrate before analysis. nih.gov

Permethylation: All free hydroxyl groups are converted to methyl ethers. In this compound, the hydroxyls at C2, C3, and C4 of the non-reducing xylose unit and C2' and C3' of the reducing (methylated) xylose unit are methylated. The oxygen atoms involved in the glycosidic bond and the ring structure remain unmethylated.

Hydrolysis: The glycosidic bond is cleaved using acid, breaking the disaccharide into two monosaccharide derivatives.

Reduction: The aldehyde group of the non-reducing sugar derivative is reduced to a primary alcohol, converting it into an alditol. This step prevents the formation of anomeric forms in the GC.

Acetylation: The newly formed hydroxyl group from the reduction step and the hydroxyl group that was originally involved in the glycosidic linkage are acetylated.

The resulting PMAAs are volatile and can be separated by gas chromatography and identified by their characteristic electron ionization (EI) mass spectra. mdpi.com The fragmentation patterns in the mass spectrometer are highly specific and reveal which positions were originally unmethylated (i.e., involved in linkages). For this compound, this analysis would yield derivatives confirming the (1→4) linkage. The identification of PMAAs is performed by comparing their retention times and EI-MS ion fragmentation patterns against established standards. mdpi.com

Table 2: Expected PMAA Derivatives from this compound for GC-MS Linkage Analysis

| Original Xylose Unit | Resulting PMAA Derivative | Significance |

|---|---|---|

| Non-reducing terminal xylose | 1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol | Indicates a terminal xylose unit linked at position 4. |

| Methyl xyloside (reducing end) | Methyl 2,3-di-O-methyl-4-O-acetyl-xylopyranoside | Confirms the methyl glycoside at the reducing end was linked at position 4. |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for obtaining a precise three-dimensional molecular structure of a compound in the solid state. nih.gov The method involves crystallizing the purified compound and exposing the crystal to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

For this compound, an X-ray crystal structure would provide unambiguous information on several key structural features:

Ring Conformation: The analysis would confirm the chair conformation (e.g., ⁴C₁) of the individual pyranose rings.

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and angles within the molecule.

Intermolecular Interactions: It would reveal the network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Enzymatic Interactions and Biocatalysis Involving Methyl Beta Xylobioside

Substrate Specificity of Glycoside Hydrolases Towards Methyl beta-Xylobioside

The ability of glycoside hydrolases to recognize and cleave specific glycosidic bonds is fundamental to their function. The methyl aglycone and the disaccharide structure of this compound present a unique substrate to test the binding and catalytic efficiencies of various xylanases.

Xylanase Action on this compound

Xylanases belonging to the GH30 family exhibit diverse functionalities, including endo-xylanase, glucuronoxylanase, and xylobiohydrolase activities. Their interaction with this compound has been a subject of investigation to elucidate their catalytic mechanisms.

Studies have consistently shown that this compound is a poor substrate for GH30 family xylanases, exhibiting significant resistance to hydrolysis.

The xylanase from Talaromyces leycettanus (TlXyn30A) demonstrates extremely slow hydrolysis of this compound nih.gov. This resistance suggests that the enzyme's active site has a preference for longer xylooligosaccharide chains. Similarly, the GH30 xylanase from the yeast Sugiyamaella lignohabitans (SlXyn30A) is capable of slowly releasing methanol (B129727) from this compound, indicating some level of activity, albeit inefficient mdpi.comnih.gov. This suggests that the presence of a xylopyranosyl unit in the +1 subsite is not strictly essential for the enzyme's activity mdpi.comnih.gov.

While specific kinetic parameters (Km, Vmax, kcat) for the hydrolysis of this compound by these enzymes are not extensively reported in the literature, the qualitative observations of slow hydrolysis highlight its resistance. This resistance is a key feature of their interaction.

Interactive Data Table: Hydrolysis of this compound by GH30 Xylanases

| Enzyme Source | Glycoside Hydrolase Family | Observation |

| Talaromyces leycettanus | GH30 | Extremely slow hydrolysis |

| Acremonium alcalophilum | GH30 | Primarily acts as a xylobiohydrolase on other substrates; specific data on this compound is limited. |

| Sugiyamaella lignohabitans | GH30 | Slow release of methanol |

The analysis of the products formed from the slow hydrolysis of this compound provides insights into the cleavage patterns of GH30 xylanases.

For the Talaromyces leycettanus xylanase, the primary hydrolytic product identified is xylobiose nih.gov. This indicates that the enzyme cleaves the glycosidic bond between the methyl group and the xylobiose moiety. In the case of the Sugiyamaella lignohabitans xylanase, the detection of methanol release confirms the cleavage of the same bond, resulting in the formation of xylobiose which may be further acted upon by the enzyme mdpi.comnih.gov. The xylanase from Acremonium alcalophilum is known to be a xylobiohydrolase, generating xylobiose as the main product from various polymeric and oligomeric substrates.

Hydrolytic Products from this compound Cleavage by GH30 Xylanases

| Enzyme Source | Primary Hydrolytic Product(s) |

| Talaromyces leycettanus | Xylobiose |

| Sugiyamaella lignohabitans | Methanol, Xylobiose |

The structure of the aglycone (the non-sugar part of a glycoside) and the nature of the glycosidic linkage play a crucial role in how a xylanase recognizes and binds to its substrate. The methyl group in this compound serves as a simple, small aglycone.

The slow hydrolysis of this compound by GH30 xylanases suggests that the active site of these enzymes is adapted to accommodate longer chains of xylose residues in the aglycone binding sites (positive subsites). The presence of just a methyl group in the +1 subsite appears to be insufficient for optimal positioning of the substrate and efficient catalysis nih.gov. This is in contrast to substrates with longer xylo-oligosaccharide chains or aromatic aglycones, which can provide more extensive interactions with the enzyme's active site and lead to higher catalytic efficiency. The preference for larger substituents at the reducing end is a common feature among many glycoside hydrolases.

GH10 and GH11 xylanases are the most extensively studied families of xylan-degrading enzymes. They differ in their three-dimensional structures, substrate specificities, and modes of action.

Generally, GH10 xylanases have a broader substrate specificity and can act closer to substituted xylose residues in the xylan (B1165943) backbone, while GH11 xylanases prefer unsubstituted regions.

Specific studies on the direct interaction of Aspergillus oryzae (a source of GH10 xylanases) with this compound are limited in the available scientific literature. However, the general substrate preference of GH10 xylanases for longer xylo-oligosaccharides suggests that this compound would likely be a poor substrate.

Research on xylanases from Trichoderma reesei, which produces multiple GH11 xylanases, has shown that these enzymes can hydrolyze methyl β-D-xylotrioside, cleaving it to produce methyl β-D-xyloside and xylobiose nih.gov. This demonstrates their ability to act on methylated xylo-oligosaccharides. While the specific activity on the shorter this compound is not explicitly detailed, the ability to cleave a larger methylated substrate suggests that some interaction is possible, though likely less efficient than with longer, un-methylated xylo-oligosaccharides. The requirement for a certain number of xylose units for efficient binding and catalysis is a well-established characteristic of many GH11 xylanases.

Interaction with GH10 and GH11 Family Xylanases (e.g., Aspergillus oryzae Xylanase, Trichoderma reesei Xylanase)

Differential Hydrolytic Patterns and Aglycone Release

The enzymatic breakdown of this compound and related compounds reveals specific patterns of cleavage that are characteristic of the acting enzyme. Endo-β-1,4-xylanases, for instance, are known to cleave the internal β-1,4-xylosidic bonds of the xylan backbone. When acting on a substrate like methyl beta-D-xylotrioside, which is structurally similar to this compound but with an additional xylose unit, endo-β-1,4-xylanases from Trichoderma reesei have been shown to predominantly cleave the substrate into methyl β-D-xyloside and xylobiose nih.gov. This demonstrates a specific mode of action where the enzyme targets internal glycosidic linkages, leading to the release of the methyl aglycone attached to a single xylose residue.

The release of the aglycone is a critical step in the complete breakdown of such substrates. For chromogenic or fluorogenic analogs of this compound, such as 4-nitrophenyl-β-D-xylobioside or 4-methylumbelliferyl-β-xylobioside, the cleavage of the bond between the xylobiose moiety and the aglycone is a readily detectable event used in enzyme assays . This specific cleavage is a hallmark of certain endo-β-1,4-xylanases, which hydrolyze the substrate to release the aglycone and xylobiose.

In contrast, β-xylosidases act on the non-reducing end of xylooligosaccharides, sequentially removing xylose residues nih.gov. Therefore, when a β-xylosidase encounters this compound, it would be expected to cleave the terminal xylose residue, leaving behind methyl β-D-xyloside. This difference in hydrolytic patterns between endo-xylanases and β-xylosidases is fundamental to their distinct roles in xylan degradation and forms the basis for their classification and characterization.

Utility in Xylanase Classification and Characterization

The specific manner in which different xylanases hydrolyze substrates like this compound and its derivatives is a powerful tool for their classification and characterization nih.govnih.gov. Xylanases are a diverse group of enzymes, primarily classified into various glycoside hydrolase (GH) families, with families 10 and 11 being the most studied oup.com. These families exhibit distinct structural folds, mechanisms of action, and substrate specificities.

The use of well-defined substrates allows for the elucidation of these differences. For example, GH10 xylanases are generally observed to have a broader substrate specificity and can act on smaller xylooligosaccharides compared to GH11 xylanases, which prefer longer, unsubstituted xylan chains. By analyzing the products of this compound hydrolysis, one can infer the family to which a particular xylanase belongs. A xylanase that efficiently hydrolyzes this compound would likely possess an active site that can accommodate this small, substituted substrate, a characteristic often associated with GH10 xylanases.

Furthermore, kinetic studies with such defined substrates can reveal significant differences between xylanase families. Variations in the Michaelis-Menten constant (Km) for substrates like 4-nitrophenyl-β-D-xylobioside have been noted between GH10 and GH11 xylanases. These differences in kinetic parameters can be exploited to selectively quantify the activity of different xylanases within a mixture, aiding in their characterization.

β-D-Xylosidase Activity and Transxylosylation Potential with this compound

β-D-Xylosidases (EC 3.2.1.37) are crucial enzymes in the complete breakdown of xylan, as they hydrolyze xylobiose and other short xylooligosaccharides to xylose nih.govebi.ac.uk. Their primary role is to act on the products generated by endo-xylanases, ensuring the complete release of fermentable sugars. The activity of β-xylosidases can be readily assayed using substrates like p-nitrophenyl-β-D-xylopyranoside, where the release of p-nitrophenol can be monitored spectrophotometrically.

Beyond their hydrolytic activity, some β-xylosidases, particularly those that operate via a retaining mechanism, also exhibit transxylosylation activity researchgate.net. This process involves the transfer of a xylose unit from a donor substrate, such as this compound, to an acceptor molecule other than water. The acceptor can be another sugar molecule, an alcohol, or other nucleophiles.

This transxylosylation potential opens up possibilities for the enzymatic synthesis of novel glycosides with potential applications in various industries. For instance, a retaining β-xylosidase from Talaromyces amestolkiae has been shown to transglycosylate a range of acceptor molecules nih.gov. If this compound were used as a donor with this enzyme, it could potentially lead to the formation of new xylobioside derivatives. The balance between hydrolysis and transxylosylation is influenced by several factors, including the concentration of the acceptor molecule and the water content of the reaction medium.

Enzyme Kinetics and Mechanistic Elucidation using this compound as a Substrate

The use of this compound and its analogs as substrates is instrumental in determining the kinetic parameters of enzymes involved in xylan degradation. These studies provide insights into the efficiency and mechanism of these biocatalysts.

Determination of Apparent Michaelis-Menten Constants (Km)

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It provides an indication of the affinity of an enzyme for its substrate. A lower Km value generally suggests a higher affinity.

For enzymes acting on this compound, the Km can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific Km values for this compound are not extensively reported in the literature, data for structurally similar substrates provide a useful reference. For example, a β-xylosidase from Thermoanaerobacterium sp. exhibited a Km of 3.3 ± 0.7 mM for the natural substrate xylobiose nih.gov.

The table below presents Km values for a β-xylosidase from Geobacillus thermoleovorans IT-08 acting on the artificial substrate p-nitrophenyl-β-D-xylopyranoside (pNPX), which is analogous to the xylosyl moiety of this compound.

| Enzyme | Substrate | Km (mM) |

|---|---|---|

| Wild-type GbtXyl43A | pNPX | 2.845 |

Catalytic Efficiency (kcat/Km) Assessment

The catalytic efficiency of an enzyme is often expressed as the ratio kcat/Km, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per unit of time). This ratio, also known as the specificity constant, is a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.

The determination of kcat/Km for the hydrolysis of this compound would involve measuring both the kcat and Km values. As with Km, specific data for this compound is scarce, but values for related substrates are available. For the β-xylosidase from Thermoanaerobacterium sp. hydrolyzing xylobiose, the kcat was 2.7 ± 0.4 s-1, resulting in a kcat/Km of 0.82 ± 0.21 mM-1s-1 nih.gov. Another example is a β-xylosidase from a horse manure metagenomic library, which had a kcat/Km of 20.3 s-1mM-1 for p-nitrophenyl-β-D-xylopyranoside .

The following table shows the kinetic parameters, including catalytic efficiency, for the wild-type β-xylosidase GbtXyl43A from Geobacillus thermoleovorans IT-08 with pNPX as the substrate.

| Enzyme | Substrate | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Wild-type GbtXyl43A | pNPX | 0.033 | 0.0115 |

Active Site and Subsite Mapping through Enzyme-Substrate Interactions

Understanding the interaction of this compound with the active site of an enzyme is crucial for elucidating the catalytic mechanism and the basis of substrate specificity. The active site of a glycoside hydrolase is often composed of several subsites that bind individual sugar residues of the substrate.

Various techniques are employed to map these active sites and subsites nih.govyoutube.com. X-ray crystallography of enzyme-substrate or enzyme-inhibitor complexes can provide a detailed three-dimensional view of the interactions. For example, the crystal structure of a xylanase in complex with xylobiose has revealed the positioning of the sugar rings within the active site and the specific hydrogen bonding and hydrophobic interactions with amino acid residues researchgate.net.

Molecular modeling and in silico docking studies can also be used to predict how a substrate like this compound would bind to the active site of an enzyme nih.gov. These computational approaches can help to identify key amino acid residues involved in substrate binding and catalysis. Site-directed mutagenesis, where specific amino acid residues in the active site are altered, can then be used to experimentally validate the roles of these residues. By observing the changes in kinetic parameters (Km and kcat) upon mutation, the contribution of individual amino acids to substrate binding and catalysis can be determined. This detailed mapping of enzyme-substrate interactions is essential for understanding the molecular basis of enzyme function and for the rational design of enzymes with improved properties.

Glycosynthase and Transglycosylase Applications with this compound as an Acceptor or Donor

The enzymatic synthesis of oligosaccharides using glycosynthases and transglycosylases offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. This compound and its close analogs, such as p-nitrophenyl β-xylobioside, serve as valuable acceptor or donor molecules in these biocatalytic processes for the production of well-defined xylo-oligosaccharides (XOS). These enzymes, engineered or optimized for synthesis, can effectively elongate the xylobioside core, leading to the formation of higher-order oligosaccharides with specific linkages.

Glycosynthases, which are engineered mutants of retaining glycosidases, are particularly effective for synthesis as they catalyze the formation of glycosidic bonds but cannot hydrolyze them. This modification typically involves replacing the catalytic nucleophile with a non-nucleophilic amino acid, allowing the enzyme to use an activated sugar donor (like a glycosyl fluoride) to glycosylate an acceptor molecule irreversibly.

Transglycosylases, on the other hand, are a class of glycoside hydrolases that, under specific conditions (e.g., high substrate concentration, presence of organic co-solvents), favor the transfer of a glycosyl moiety from a donor to an acceptor molecule other than water. This kinetic-controlled reaction allows for the synthesis of new, longer oligosaccharides.

Detailed Research Findings

A significant advancement in the synthesis of XOS was achieved using a glycosynthase derived from the retaining endo-1,4-β-xylanase from Cellulomonas fimi (CFXcd). The catalytic nucleophile, glutamic acid at position 235, was mutated to glycine (B1666218) (CFXcd-E235G), effectively creating a glycosynthase. nih.govresearchgate.net This engineered enzyme was shown to catalyze the transfer of a xylobiosyl unit from α-xylobiosyl fluoride (B91410) (the donor) to various acceptor molecules.

In a key study, p-nitrophenyl β-xylobioside and benzylthio β-xylobioside, both structural analogs of this compound, were used as acceptors. nih.govresearchgate.net The glycosynthase CFXcd-E235G efficiently transferred the xylobiosyl moiety to these acceptors, resulting in the synthesis of a range of longer xylo-oligosaccharides. The products included p-nitrophenyl xylotetraoside and p-nitrophenyl xylohexaoside, demonstrating the enzyme's ability to add multiple xylobiosyl units. The combined yield of these oligosaccharides, ranging from tetramers to dodecamers, was greater than 60%. nih.gov NMR spectroscopic analysis confirmed that the newly formed linkages were exclusively β-(1→4), highlighting the strict regio- and stereoselectivity of the glycosynthase. nih.govresearchgate.net

The transglycosylation capability of wild-type glycoside hydrolases has also been harnessed for oligosaccharide synthesis. For instance, the GH11 xylanase from Bacillus circulans (BCX) demonstrated transglycosylation activity when incubated with p-nitrophenyl-β-D-xylobioside (PNP-X2) in the presence of 30% dimethyl sulfoxide (B87167) (DMSO). nih.gov The presence of DMSO is known to reduce water activity, thereby favoring the transfer of the xylosyl unit to another sugar molecule over hydrolysis. nih.gov The reaction products included not only xylobiose (from hydrolysis) but also xylotriose (B1631234) and xylose, which are indicative of a transglycosylation event where PNP-X2 acts as both a donor and an acceptor. nih.gov

These research findings underscore the utility of this compound analogs as crucial substrates in enzymatic synthesis. Their use in glycosynthase and transglycosylase reactions provides a reliable and precise method for producing structurally defined xylo-oligosaccharides, which are valuable for various applications, including as prebiotics and as tools for studying carbohydrate-active enzymes.

Data from Enzymatic Synthesis Studies

The following tables summarize the key findings from studies utilizing this compound analogs in glycosynthase and transglycosylase reactions.

Table 1: Glycosynthase-Mediated Synthesis of Xylo-oligosaccharides

| Enzyme | Source Organism | Acceptor Substrate | Donor Substrate | Key Products | Yield | Reference |

| CFXcd-E235G (Glycosynthase) | Cellulomonas fimi | p-nitrophenyl β-xylobioside | α-xylobiosyl fluoride | p-nitrophenyl-β-D-xylotetraoside, -xylohexaoside, and longer XOS (up to dodecasaccharide) | >60% (combined) | nih.govresearchgate.net |

| CFXcd-E235G (Glycosynthase) | Cellulomonas fimi | Benzylthio β-xylobioside | α-xylobiosyl fluoride | Benzylthio-β-D-xylotetraoside, -xylohexaoside, and longer XOS (up to dodecasaccharide) | >60% (combined) | nih.govresearchgate.net |

Table 2: Transglycosylase-Mediated Synthesis of Xylo-oligosaccharides

| Enzyme | Source Organism | Substrate (Donor/Acceptor) | Reaction Condition | Key Products | Reference |

| BCX (GH11 Xylanase) | Bacillus circulans | p-nitrophenyl-β-D-xylobioside (PNP-X2) | 30% DMSO | Xylose, Xylobiose, Xylotriose | nih.gov |

Advanced Analytical and Methodological Developments in Methyl Beta Xylobioside Research

Chromatographic Techniques for Separation and Quantification of Methyl beta-Xylobioside and its Hydrolysis Products

Chromatographic methods are fundamental for isolating this compound from complex mixtures and for monitoring its enzymatic hydrolysis into products such as xylose and xylobiose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative analysis of this compound and its derivatives. khanacademy.org This method separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org

In the context of this compound research, TLC is effective for monitoring the progress of enzymatic hydrolysis. The separation is based on polarity; more polar compounds like the monosaccharide hydrolysis product (xylose) have a stronger interaction with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the parent compound and larger oligosaccharides, being relatively less polar, travel further. Visualization of the separated spots can be achieved by spraying with a reagent such as sulfuric acid in ethanol (B145695) followed by heating, which chars the carbohydrate spots.

Modern advancements have led to High-Performance Thin-Layer Chromatography (HPTLC), which utilizes plates with smaller particle sizes and thinner layers. This results in improved resolution, higher sensitivity, and faster separation times, allowing for more precise qualitative and quantitative analysis. uad.ac.id

Table 1: Illustrative TLC Separation of this compound Hydrolysis Products

| Compound | Structure | Relative Polarity | Expected Rf Value |

|---|---|---|---|

| Xylose | Monosaccharide | High | Low |

| Xylobiose | Disaccharide | Medium-High | Medium |

| This compound | Disaccharide Glycoside | Medium | Medium-High |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and precise technique for the separation, identification, and quantification of this compound and its hydrolysis products. researchgate.netncsu.edu The method is essential for detailed kinetic studies of enzymes like xylanases and β-xylosidases.

Analysis is typically performed using columns designed for carbohydrate separation, such as aminopropyl-bonded silica columns or specialized columns like the Agilent Hi-Plex Ca. lcms.cz A common mobile phase consists of a gradient of acetonitrile (B52724) and water. ncsu.edu Detection is often achieved using a Refractive Index (RI) detector, which is sensitive to the concentration of carbohydrates in the eluent. lcms.cz This setup allows for the clear separation of xylo-oligosaccharides of varying lengths (e.g., xylobiose, xylotriose (B1631234), xylotetraose) as well as monosaccharides like xylose, arabinose, and glucose. researchgate.net The quantification of each compound is achieved by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve.

Table 2: Typical HPLC Parameters for Xylo-oligosaccharide Analysis

| Parameter | Description |

|---|---|

| Column | Agilent Hi-Plex Ca (8 µm) or C18 column ncsu.edulcms.cz |

| Mobile Phase | Isocratic 100% DI H₂O or Acetonitrile/Phosphate Buffer Gradient ncsu.edulcms.cz |

| Flow Rate | 0.6 mL/min lcms.cz |

| Temperature | 85 °C lcms.cz |

| Detector | Refractive Index (RI) Detector lcms.cz |

| Products Detected | Xylose, Xylobiose, Xylotriose, Xylotetraose, etc. researchgate.net |

Spectrophotometric and Spectrofluorometric Assays for Enzyme Activity Quantification

To quantify the activity of enzymes that hydrolyze this compound, such as β-xylosidases, researchers often employ synthetic substrates that release a chromogenic or fluorogenic molecule upon cleavage. These assays provide a sensitive and continuous method for measuring enzyme kinetics.

Spectrophotometric Assays: A widely used chromogenic substrate is 4-Nitrophenyl-β-xylobioside. In this assay, the action of a suitable enzyme cleaves the glycosidic bond, releasing 4-nitrophenol (B140041). Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at 400-405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. This principle is also used in commercial xylanase assay kits. The reaction is typically stopped by adding a high-pH buffer, such as sodium carbonate or Tris buffer, which also serves to develop the color for measurement.

Spectrofluorometric Assays: For higher sensitivity, fluorogenic substrates like 4-Methylumbelliferyl-β-xylobioside (4MU-X2) are used. The substrate itself is non-fluorescent, but enzymatic hydrolysis releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). google.com The fluorescence of 4-MU can be monitored over time by exciting it at approximately 365 nm and measuring the emission at around 450 nm. This method is exceptionally sensitive, allowing for the detection of very low levels of enzyme activity.

Table 3: Comparison of Assay Methods for Enzyme Activity

| Feature | Spectrophotometric Assay | Spectrofluorometric Assay |

|---|---|---|

| Substrate Example | 4-Nitrophenyl-β-xylobioside | 4-Methylumbelliferyl-β-xylobioside |

| Product Detected | 4-Nitrophenol | 4-Methylumbelliferone (4-MU) google.com |

| Detection Method | Absorbance (~405 nm) | Fluorescence (Ex: ~365 nm, Em: ~450 nm) |

| Sensitivity | Good | Very High |

| Assay Type | Endpoint or continuous | Continuous, real-time |

Computational Modeling and Molecular Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and dynamics of this compound is crucial for explaining its interaction with enzyme active sites. Computational methods provide insights into the molecule's preferred conformations.

Hard-Sphere Exo-Anomeric (HSEA) Calculations: HSEA is an early and effective method used to estimate the conformational preferences of oligosaccharides. gu.se This approach models monosaccharide units as rigid spheres and calculates the non-bonded interaction energies as a function of the glycosidic torsion angles (phi, φ, and psi, ψ). cdnsciencepub.com The HSEA method also incorporates a term for the exo-anomeric effect, which is the stereoelectronic preference for the orientation of the aglycone at the anomeric center. iupac.org By calculating the energy for a range of torsion angles, an energy map can be generated, revealing the lowest-energy, most stable conformations of the molecule. iupac.org

Table 4: Overview of Computational Methods for Conformational Analysis

| Method | Principle | Information Provided |

|---|---|---|

| HSEA Calculations | Calculates non-bonded interaction energies and exo-anomeric effects for different glycosidic torsion angles. iupac.org | Static energy maps, identification of low-energy (stable) conformations. iupac.org |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent movement of atoms based on a force field. nih.gov | Dynamic conformational landscape, flexibility, solvent interactions, binding dynamics with proteins. nih.govbath.ac.uk |

Methyl Beta Xylobioside As a Research Probe and Model Compound

Development and Application of Fluorogenic and Chromogenic Substrates for Glycosidase Assays

The precise structure of methyl beta-xylobioside allows for its chemical modification to create highly sensitive substrates for detecting and quantifying glycosidase activity. By attaching a reporter molecule (a fluorophore or a chromophore) to the anomeric carbon, scientists have developed powerful tools for enzyme assays. nih.gov

Fluorogenic Substrates: These substrates incorporate a fluorescent molecule, such as 4-methylumbelliferone (B1674119) (4-MU) or 6-chloro-4-methylumbelliferone, linked to the xylobioside. nih.govfigshare.com The intact substrate is typically non-fluorescent or exhibits low fluorescence. When a glycosidase enzyme cleaves the glycosidic bond, the fluorophore is released, resulting in a significant increase in fluorescence that can be measured quantitatively. nih.govthermofisher.com

4-Methylumbelliferyl-β-xylobioside is a key example used for the sensitive assay of xylanase and β-xylosidase activity. The enhanced sensitivity of these fluorogenic assays is particularly valuable for detecting low levels of enzyme activity in complex biological samples. nih.gov

Chromogenic Substrates: Similarly, chromogenic substrates are synthesized by linking the xylobioside to a molecule that produces a colored product upon cleavage. A common example is 4-nitrophenol (B140041) (p-nitrophenol), which is colorless when part of the glycoside but becomes intensely yellow upon release at alkaline pH. 4-Nitrophenyl-β-xylobioside is a widely used colorimetric substrate for measuring β-xylanase and β-xylosidase activity. These assays are robust, cost-effective, and suitable for high-throughput screening applications in various fields of microbiology and biotechnology. nih.govnih.gov

Table 1: Examples of Reporter Molecules Used in Glycosidase Assays

| Reporter Type | Molecule | Detection Method | Application |

|---|---|---|---|

| Fluorogenic | 4-Methylumbelliferone (4-MU) | Fluorescence Spectroscopy | High-sensitivity detection of xylanase and β-xylosidase. nih.gov |

| Fluorogenic | 6-Chloro-4-methylumbelliferone | Fluorescence Spectroscopy | Enhanced sensitivity for detecting β-glucuronidase-producing bacteria. nih.gov |

| Chromogenic | 4-Nitrophenol (p-Nitrophenol) | Colorimetry/Spectrophotometry | Routine and high-throughput screening of β-xylanase and β-xylosidase. nih.gov |

| Chromogenic | 5-Bromo-4-chloro-3-indolyl (X-Gal) | Histochemical Staining | Detection of β-galactosidase activity, yielding a blue precipitate. thermofisher.com |

Utilization in Xylanase Functional Characterization and Family Classification

Xylanases are a diverse group of enzymes that catalyze the breakdown of xylan (B1165943), a major component of hemicellulose. nih.govnih.gov Understanding the specific function and classifying these enzymes is crucial for their application in industries such as biofuel production and pulp bleaching. oup.com this compound and its derivatives serve as specific substrates to probe the activity and substrate specificity of these enzymes.

By using a defined substrate like this compound, researchers can precisely measure kinetic parameters (Kₘ and Vₘₐₓ) for purified xylanases. kribb.re.kr This allows for a detailed comparison of enzyme efficiency and substrate preference, which is fundamental to functional characterization. For example, endo-xylanases cleave internal bonds in the xylan chain, producing smaller xylooligosaccharides, while β-xylosidases act on these smaller fragments, like xylobiose, to release xylose. nih.gov Using this compound helps differentiate between these activities.

Based on amino acid sequence similarities, xylanases are categorized into different glycoside hydrolase (GH) families, such as GH10 and GH11. oup.commdpi.comscispace.com While enzymes within a family share structural features, their substrate specificities can vary. Probing a collection of enzymes from different families with this compound can reveal subtle differences in their catalytic mechanisms and active site architecture, aiding in a more refined classification and understanding of their biological roles. oup.comnih.gov

Role as a Model Substrate in Xylan Depolymerization Studies and Carbohydrate Processing

The enzymatic breakdown of complex polysaccharides like xylan into simpler sugars is a critical process in both nature and industrial applications. mdpi.com this compound serves as an excellent model compound for studying the fundamental steps of this depolymerization. As it represents the basic repeating disaccharide unit of the xylan backbone, it allows researchers to study the action of specific enzymes without the complexities of the branched, heterogeneous natural polymer. nih.govresearchgate.net

In studies of xylanase and β-xylosidase, this compound can be used to understand the final stages of xylan breakdown. nih.gov Researchers can monitor the rate of its hydrolysis to xylose, providing insights into the efficiency of the enzymatic process and potential feedback inhibition by the product. nih.gov Furthermore, related compounds like methyl β-D-xyloside have been used as synthetic analogs of xylobiose to induce the production of xylan-degrading enzymes in microorganisms, demonstrating the role of these small molecules in regulating gene expression for carbohydrate metabolism. researchgate.net

This model substrate approach is invaluable for designing and optimizing industrial processes that rely on the enzymatic conversion of biomass, such as the production of biofuels and biochemicals from plant matter. kobe-u.ac.jp

Table 2: Key Enzymes in Xylan Depolymerization

| Enzyme | Glycoside Hydrolase Family (Examples) | Action | Role of this compound |

|---|---|---|---|

| Endo-1,4-β-xylanase | GH10, GH11, GH5, GH7, GH8, GH43 oup.com | Cleaves internal β-1,4-xylosidic linkages in the xylan backbone. nih.gov | Product analog; helps characterize enzymes that produce xylobiose. |

| β-D-xylosidase | GH43, GH52 nih.govnih.gov | Hydrolyzes xylooligosaccharides (e.g., xylobiose) into xylose. nih.gov | Direct substrate for activity measurement and kinetic studies. |

Reference Standard for NMR Spectroscopic Method Development and Validation in Glycoscience

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. In glycoscience, NMR is essential for elucidating the conformation of carbohydrates, which dictates their biological function.

This compound serves as an important reference standard for these studies. nih.gov Its relatively simple and well-defined structure produces a clear and interpretable NMR spectrum. This makes it an ideal compound for:

Method Development: New NMR pulse sequences and experimental techniques, such as those for measuring interglycosidic linkages and conformational flexibility, can be tested and optimized using this compound before being applied to more complex polysaccharides. nih.govnih.gov

Validation: It can be used to validate computational models and molecular dynamics simulations aimed at predicting carbohydrate conformations in solution. nih.gov Experimental NMR data obtained from this compound, such as nuclear Overhauser effects (NOEs) and coupling constants, provide benchmarks against which theoretical calculations can be compared. nih.gov

Quantitative NMR (qNMR): As a pure, stable compound, it has the potential to be used as a certified reference material (CRM) for the quantitative analysis of other glycosidic compounds, a practice that is well-established for other classes of organic molecules.

A detailed study combining NMR spectroscopy and theoretical calculations determined the solution conformation of this compound, revealing its conformational flexibility and the influence of different solvents on its structure. nih.gov Such fundamental studies, enabled by model compounds, are crucial for advancing the broader field of glycoscience.

Conclusion and Future Research Directions

Synthesis of Current Academic Contributions to Methyl beta-Xylobioside Research

This compound, a disaccharide glycoside, has been the subject of focused academic research, primarily centered on its synthesis, conformational analysis, and its role as a tool in enzymology. A significant body of work has been dedicated to establishing efficient synthetic routes. Chemical synthesis has been achieved, for instance, by the condensation of methyl 2,3-anhydro-β-D-ribopyranoside with 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-xylopyranose, providing a practical method for its preparation. chempap.org Chemo-enzymatic approaches have also been explored, utilizing enzymes like β-D-xylosidase for transglycosylation reactions to produce this compound and higher xylooligosides. ubc.ca

A cornerstone of this compound research lies in its application as a substrate for studying glycoside hydrolases, particularly xylanases and β-xylosidases. researchgate.netnih.gov Its structural similarity to natural xylo-oligosaccharides makes it an effective tool for assaying the activity of these enzymes, which are crucial in the bioconversion of hemicellulose. nih.gov Chromogenic and fluorogenic derivatives, such as 4-methylumbelliferyl-β-D-xylobioside, have been synthesized to facilitate sensitive detection of xylanase activity. ubc.canih.gov

Furthermore, detailed spectroscopic and computational studies have provided deep insights into its molecular structure and behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining its conformation. nih.gov These studies have revealed that this compound exhibits considerable conformational flexibility, a characteristic influenced by solvent and temperature. nih.gov This flexibility is a key aspect of its interaction with enzyme active sites. The molecular and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H20O9 | creative-biolabs.com |

| Molecular Weight | 296.27 g/mol | creative-biolabs.com |

| Physical Form | Syrup (as a pure compound) | chempap.org |

| Solubility | Soluble in water, methanol (B129727), dioxane, methyl sulfoxide (B87167) | nih.gov |

Identification of Emerging Research Avenues and Unresolved Questions

While foundational knowledge about this compound has been established, several emerging research areas promise to expand its scientific and practical importance. One key avenue is its use as a precursor for the synthesis of more complex, biologically active oligosaccharides. For example, regioselective sulfation of this compound can generate compounds with potential biomedical applications. nih.gov The exploration of other chemical modifications could lead to novel derivatives with tailored properties for various applications, including pharmaceuticals and materials science.

Another burgeoning area of research is the application of this compound and its derivatives in metabolic and enzymatic engineering. It has been shown to be an effective inducer of xylanase production in microorganisms like Aspergillus tamarii. researchgate.net Further investigation into its role in regulating gene expression for xylanolytic enzyme systems could lead to more efficient biomass degradation processes for biofuel and biochemical production. Understanding the specific transport systems and metabolic pathways involved in its uptake and processing by microorganisms remains an area ripe for exploration. researchgate.net

Several unresolved questions remain. The precise relationship between the conformational flexibility of this compound and its binding affinity and catalytic efficiency with different families of glycoside hydrolases is not fully understood. nih.govsci-hub.se A deeper understanding of these structure-function relationships could aid in the design of more specific enzyme substrates or inhibitors. Furthermore, while laboratory-scale syntheses are well-documented, the development of large-scale, cost-effective production methods for this compound and its derivatives is a significant challenge that needs to be addressed for broader industrial application.

Prospective Methodological Advancements and Challenges in this compound Studies

Future research on this compound will likely benefit from and be driven by advancements in analytical and synthetic methodologies. The continued evolution of high-resolution NMR spectroscopy, such as ROESY techniques combined with molecular dynamics (MD) simulations, will allow for an even more detailed characterization of its conformational landscape in various environments, providing unprecedented insight into its interactions with enzymes. nih.gov

In the realm of synthesis, the integration of computational modeling with enzymatic and chemical synthesis strategies could lead to more efficient and selective production pathways. The de novo design of enzymes with tailored specificities for this compound synthesis or modification represents a promising frontier. Flow chemistry and other continuous manufacturing processes could offer solutions to the challenges of scaling up production, potentially making these compounds more accessible for industrial use.

The primary challenges in future studies will be to overcome the economic barriers to large-scale synthesis and to translate the fundamental understanding of this compound into practical applications. Developing robust and cost-effective enzymatic processes for both synthesis and application remains a key hurdle. Moreover, elucidating its precise biological roles and mechanisms of action, particularly in inducing enzyme expression, will require sophisticated multi-omics approaches, combining genomics, transcriptomics, and proteomics. Addressing these challenges will be crucial for unlocking the full potential of this compound in biotechnology and beyond.

Q & A

Q. What are the standard methods for synthesizing methyl β-xylobioside, and how can their reproducibility be ensured?

Q. How is methyl β-xylobioside characterized structurally, and what analytical techniques are critical for confirmation?

Structural characterization requires:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm glycosidic linkage (β-1,4) and anomeric configuration .

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve 3D conformation.

- Cross-validate results with computational models (e.g., molecular dynamics simulations) to resolve ambiguities in stereochemistry .

Q. What are the primary biochemical applications of methyl β-xylobioside in enzymatic studies?

Methyl β-xylobioside is used as:

- A substrate for glycoside hydrolases (e.g., xylanases) to study enzyme specificity and kinetics .

- A competitive inhibitor in crystallography to map active-site interactions .

- A model compound for investigating carbohydrate-protein binding mechanisms via isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from methyl β-xylobioside hydrolysis experiments?

Contradictions may arise from variations in enzyme sources, assay conditions, or substrate purity. Methodological solutions include:

- Standardizing assay protocols (pH, temperature, buffer composition) across studies .

- Performing statistical meta-analyses to identify outliers or systematic biases .

- Using surface plasmon resonance (SPR) to validate binding affinities independently of kinetic assays .

Q. What experimental designs are optimal for studying methyl β-xylobioside’s stability under varying physicochemical conditions?

- Stress testing : Expose the compound to extreme pH, temperature, or UV light, and monitor degradation via LC-MS .

- Long-term stability studies : Use accelerated aging protocols (e.g., 40°C/75% RH) and analyze products with NMR to identify decomposition pathways .

- Computational modeling : Predict stability using quantum mechanical calculations (e.g., DFT) to simulate bond dissociation energies .

Q. How can methyl β-xylobioside be utilized to probe the substrate specificity of novel xylanases?

- Enzyme kinetics : Measure and using Michaelis-Menten plots and compare with other xylooligosaccharides .

- Site-directed mutagenesis : Modify active-site residues and assess changes in catalytic efficiency via stopped-flow spectroscopy .

- Structural studies : Co-crystallize the enzyme with methyl β-xylobioside to visualize binding interactions at atomic resolution .

Q. What strategies mitigate challenges in synthesizing methyl β-xylobioside derivatives for functional studies?

- Chemoenzymatic approaches : Use glycosyltransferases to modify the disaccharide core selectively .

- Protecting group strategies : Employ temporary groups (e.g., acetyl or benzyl) to control regioselectivity during derivatization .

- High-throughput screening : Test reaction conditions (solvents, catalysts) in microplates to optimize yield and selectivity .

Methodological Best Practices

Q. How should researchers address low yields in methyl β-xylobioside synthesis?

- Optimize reaction stoichiometry and catalyst loading (e.g., boron trifluoride etherate) .

- Implement in-situ monitoring (e.g., TLC or IR spectroscopy) to terminate reactions at peak yield .

- Purify intermediates via column chromatography to eliminate side products early in the synthesis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in methyl β-xylobioside bioactivity assays?

- Use nonlinear regression (e.g., log-dose vs. response) to calculate values .

- Apply ANOVA to compare efficacy across multiple derivatives or enzyme variants .

- Report confidence intervals and p-values to quantify uncertainty in dose-response curves .

Table: Key Research Findings on Methyl β-Xylobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.